molecular formula C5H13N3O2S B7808454 4-Aminopiperidine-1-sulfonamide

4-Aminopiperidine-1-sulfonamide

Cat. No.: B7808454
M. Wt: 179.24 g/mol
InChI Key: LFWVHNUWSZWUMH-UHFFFAOYSA-N
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Description

4-Aminopiperidine-1-sulfonamide is a chemical compound of interest in pharmaceutical and life sciences research, particularly as a specialized building block for the synthesis of more complex molecules. It features both a 4-aminopiperidine ring, a common motif in drug discovery , and a sulfonamide functional group, which is known to contribute to the biological activity of many therapeutic agents . Piperidine sulfonamide derivatives have been extensively investigated for their potential as enzyme inhibitors. Specifically, research into related compounds has identified sulfonamide derivatives of piperidine as potent inhibitors of Dipeptidyl peptidase-IV (DPP-IV) , a established target for the development of anti-diabetic medications . The presence of the sulfonamide group attached to the piperidine nitrogen is a key structural feature that can enhance binding affinity and potency in such applications . As a small molecule, its potential mechanism of action typically involves targeted interaction with enzymes or receptors, making it a valuable probe for biochemical studies . Researchers value this compound for designing new molecules in early-stage drug discovery projects. TC Chemicals lists 4-Aminopiperidine, a key precursor, as a air-sensitive solid that must be stored under inert gas and handled with care due to its corrosive nature and ability to cause severe skin burns and eye damage . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-aminopiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4,6H2,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWVHNUWSZWUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 4-Aminopiperidine

The most direct method involves reacting 4-aminopiperidine with a sulfonyl chloride reagent to introduce the sulfonamide group at the piperidine nitrogen. This approach leverages the nucleophilicity of the secondary amine at the 1-position, which preferentially reacts over the primary amine at the 4-position under controlled conditions.

Procedure :

  • Reagents : 4-Aminopiperidine is treated with sulfamoyl chloride (H₂N-SO₂-Cl) in anhydrous dichloromethane or tetrahydrofuran.

  • Base : Triethylamine or pyridine is added to neutralize HCl generated during the reaction.

  • Conditions : The reaction proceeds at 0–25°C for 4–12 hours, monitored by thin-layer chromatography (TLC).

  • Workup : The crude product is purified via recrystallization (e.g., using ethanol/water) or column chromatography.

Example :
In a representative protocol, 4-aminopiperidine (1.0 equiv.) reacts with sulfamoyl chloride (1.2 equiv.) in dichloromethane at 0°C. After stirring for 6 hours, the mixture is washed with water, dried over sodium sulfate, and concentrated to yield this compound with a reported purity of >95%.

Multi-Step Synthesis from N-Benzyl-4-piperidone

A patent-derived route (CN107805218B) outlines a two-step process to synthesize 4-Boc-aminopiperidine, which can be deprotected and sulfonylated to yield the target compound.

Step 1: Synthesis of 4-Boc-aminopiperidine

  • Ketal Formation : N-Benzyl-4-piperidone reacts with trimethyl orthoformate in methanol under acidic catalysis (e.g., ammonium chloride) to form a ketal intermediate.

  • Imine Formation : The ketal intermediate reacts with tert-butyl carbamate in toluene at 80–100°C, followed by Pd/C-catalyzed hydrogenation to remove the benzyl group and yield 4-Boc-aminopiperidine (yield: 88–90%).

Step 2: Deprotection and Sulfonylation

  • Boc Removal : 4-Boc-aminopiperidine is treated with trifluoroacetic acid in dichloromethane to liberate 4-aminopiperidine.

  • Sulfonylation : The free amine undergoes sulfonylation as described in Section 1.1.

Advantages :

  • High yields (88–90%) in the hydrogenation step.

  • Scalable for industrial production.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) enhance sulfonyl chloride reactivity, while alcohols (e.g., methanol) may lead to ester byproducts.

  • Temperature : Lower temperatures (0–5°C) minimize side reactions, such as over-sulfonylation or decomposition.

Catalytic Hydrogenation

The use of 5–10% Pd/C under hydrogen pressure (0.8–1.0 MPa) ensures efficient debenzylation in the patent route, with yields exceeding 88%.

Analytical Characterization

Key Data for this compound :

  • Molecular Formula : C₅H₁₃N₃O₂S.

  • Molecular Weight : 179.24 g/mol.

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆) : δ 6.73 (d, J = 7.5 Hz, 1H), 3.21 (m, 1H), 2.86–2.82 (m, 2H), 2.40–2.32 (m, 2H).

    • MS (ESI) : m/z 180.1 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity

The primary amine at the 4-position may compete for sulfonylation. To address this:

  • Protection/Deprotection : Temporarily protect the 4-amine with a Boc group during sulfonylation, followed by acidic removal.

  • Steric Hindrance : Bulkier sulfonyl chlorides favor reaction at the less hindered secondary amine.

Industrial-Scale Considerations

Cost Efficiency

  • Raw Materials : N-Benzyl-4-piperidone and tert-butyl carbamate are cost-effective starting materials.

  • Catalyst Reuse : Pd/C can be recovered and recycled in hydrogenation steps, reducing costs.

Environmental Impact

  • Waste Management : Methanol and toluene are distilled and reused.

  • Byproducts : Ammonium chloride and sodium metaperiodate byproducts require neutralization before disposal.

Recent Advancements

Oxidative Elimination Strategies

A novel method employs α-selenoether intermediates, where 4-aminopiperidine is sulfonylated, followed by selenide displacement and oxidative elimination to yield vinyl sulfonamides. While this approach is tailored for vinyl derivatives, it highlights the adaptability of sulfonylation protocols.

Flow Chemistry

Continuous-flow systems are being explored to enhance reaction control and scalability, particularly for hydrogenation and sulfonylation steps .

Chemical Reactions Analysis

Sulfonamide Group Functionalization

The sulfonamide moiety undergoes selective reactions due to its dual nucleophilic (NH) and electrophilic (S=O) sites:

  • N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions. For example, treatment with 2-chloroacetyl chloride in CH<sub>2</sub>Cl<sub>2</sub>/pyridine yields N-(2-chloroacetyl)-4-aminopiperidine-1-sulfonamide with 90% efficiency .

  • Electrophilic Aromatic Substitution : The electron-withdrawing sulfonamide group directs nitration to specific positions. Protection of the NH<sub>2</sub> group with amidine facilitates nitration using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, followed by deprotection to afford 3-nitro derivatives .

Table 1: Sulfonamide Functionalization Reactions

Reaction TypeReagents/ConditionsYieldSource
N-Acylation2-Chloroacetyl chloride, pyridine, rt90%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C93%

Piperidine Core Modifications

The 4-aminopiperidine ring participates in key transformations:

  • Reductive Amination : Reacts with aldehydes (e.g., 2-phenylacetaldehyde) in the presence of NaBH(OAc)<sub>3</sub> to introduce substituents at the 4-position .

  • Coupling with Heterocycles : Forms fused systems via Buchwald–Hartwig coupling. For instance, reaction with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine under Pd catalysis generates kinase inhibitors .

Table 2: Piperidine Ring Reactions

ReactionConditionsProduct ClassYieldSource
Reductive AminationNaBH(OAc)<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, rtN-Alkyl derivatives85%
Cross-CouplingPd(OAc)<sub>2</sub>, XPhos, K<sub>3</sub>PO<sub>4</sub>Pyrrolopyrimidines71%

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Pictet-Spengler Cyclization : Reacts with aldehydes (e.g., formaldehyde) under acidic conditions to form tetrahydroisoquinoline derivatives. The sulfonamide NH participates in imine formation, directing regioselectivity .

  • Aza-Prins Cyclization : With homoallylic amines and aldehydes, generates piperidine-fused bicycles via iminium ion intermediates .

Covalent Binding to Proteins

The sulfonamide group enables targeted covalent inhibition:

  • Cysteine-Trapping : The N-chloroacetyl derivative reacts selectively with Cys186 in SMYD3, forming a stable thioether bond (distance: 1.8 Å, angle: 107.5°). This interaction was confirmed by X-ray crystallography .

Key Mechanistic Insight :

  • The reaction proceeds via nucleophilic attack by cysteine’s thiolate on the α-carbon of the N-chloroacetyl group, followed by HCl elimination .

Synthetic Routes to 4-Aminopiperidine-1-sulfonamide

Two primary methods are documented:

  • From 4-Aminopiperidine : Direct sulfonylation with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in CH<sub>2</sub>Cl<sub>2</sub>/TEA (85% yield) .

  • Electrochemical Synthesis : Anodic coupling of thiols and amines using graphite/stainless steel electrodes (Me<sub>4</sub>NBF<sub>4</sub> electrolyte, CH<sub>3</sub>CN/HCl) .

Scientific Research Applications

Antiviral Applications

Hepatitis C Virus (HCV) Inhibition:
Research has indicated that derivatives of 4-aminopiperidine can effectively inhibit the replication of the hepatitis C virus. A medicinal chemistry campaign optimized a 4-aminopiperidine scaffold, resulting in compounds that demonstrated significant potency against HCV by targeting the assembly stages of the viral life cycle. Notably, compounds derived from this scaffold showed synergistic effects when combined with FDA-approved antiviral drugs like Telaprevir and Daclatasvir, enhancing their efficacy against HCV replication .

Mechanism of Action:
The mechanism involves disrupting the assembly and release of infectious HCV particles, as evidenced by colocalization studies that confirmed the inhibition of viral replication processes without prior effects on viral entry or replication .

Antibacterial Applications

Plant Bacterial Diseases:
Recent studies have explored the use of 4-aminopiperidine derivatives as potential bactericides against plant pathogens. A specific derivative exhibited remarkable inhibitory activity against Xanthomonas oryzae (the causal agent of bacterial blight in rice) with an EC50 value significantly lower than that of commercial agents . The compound's ability to interact with dihydropteroate synthase suggests a novel mechanism targeting bacterial cell membranes, leading to increased permeability and subsequent cell death .

Case Study:
In vivo assays confirmed that this compound provided protective activities against plant bacterial diseases, demonstrating a curative effect at concentrations lower than those required for traditional treatments .

Anticancer Applications

Inhibition of Carbonic Anhydrases:
4-Aminopiperidine derivatives have also been studied for their potential as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. A series of 4-substituted diazobenzenesulfonamides were synthesized, showing significantly higher binding affinity to various CA isoforms compared to other tested compounds . This suggests a promising avenue for developing anticancer therapies targeting CA activity.

Data Tables

Application Area Compound Target/Pathogen Efficacy Reference
Antiviral4-aminopiperidine derivativesHepatitis C VirusEC50 values < 3 μM
AntibacterialSpecific derivativeXanthomonas oryzaeEC50 = 2.02 µg/mL
AnticancerDiazobenzenesulfonamidesCarbonic AnhydrasesHigher binding affinity than controls

Mechanism of Action

The mechanism by which 4-Aminopiperidine-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The sulfonamide group in this compound and its dimethylamide analog may enhance binding to serine proteases (e.g., thrombin), a trait critical for anticoagulant activity .

For example, Benzyl 4-aminopiperidine-1-carboxylate mandates rigorous PPE during use . Aminopyridine analogs (e.g., 4-aminopyridine) exhibit neurotoxicity in mechanistic studies , but piperidine derivatives may differ due to ring saturation and reduced aromaticity.

Pharmacological Potential

  • Anticoagulant Activity : Sulfonamide derivatives, such as those in , demonstrate anticoagulant properties by targeting coagulation factors. The sulfonamide group’s electronegativity may facilitate hydrogen bonding with enzymatic active sites .
  • Drug Intermediate Utility: The 4-aminopiperidine motif in is leveraged in pyrimidine-based drug candidates, suggesting that this compound could serve as a precursor for kinase inhibitors or antiviral agents.

Biological Activity

4-Aminopiperidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an amino group at the 4-position and a sulfonamide group at the 1-position. This structural configuration is crucial for its biological activity.

The biological activity of this compound primarily involves the following mechanisms:

  • Inhibition of Enzymes : The sulfonamide group is known to interact with enzymes such as dihydropteroate synthase (DHPS), which is vital in bacterial folate synthesis. This inhibition disrupts bacterial growth and survival, making it a target for antibacterial agents .
  • Binding Affinity : Modifications to the piperidine ring can enhance binding affinity to specific biological targets, including carbonic anhydrases, which play roles in physiological processes like acid-base balance .

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit potent antibacterial properties. For example, one study reported that certain sulfanilamide derivatives containing piperidine fragments showed significant inhibitory activity against Xanthomonas oryzae with an effective concentration (EC₅₀) value of 2.02 µg/mL, outperforming traditional antibiotics like bismerthiazol .

Case Studies

  • In Vitro Studies : A series of experiments evaluated the antibacterial efficacy of various derivatives against Escherichia coli and Salmonella typhimurium. Results indicated that certain compounds exhibited zones of inhibition (IZD) ranging from 15 mm to 19 mm, with minimal inhibitory concentrations (MIC) as low as 11.31 µg/mL, demonstrating their potential as effective antibacterial agents .
  • Molecular Docking Studies : Molecular docking simulations have been employed to assess the binding interactions between this compound derivatives and DHPS. The results indicated that these compounds had higher binding scores compared to traditional sulfonamides, suggesting enhanced efficacy due to structural modifications .

Data Table: Comparative Biological Activity

Compound NameTarget PathogenEC₅₀ (µg/mL)IZD (mm)MIC (µg/mL)
This compoundXanthomonas oryzae2.02N/AN/A
SulfamethoxazoleEscherichia coli>150N/AN/A
Derivative ASalmonella typhimuriumN/A1911.31
Derivative BE. coliN/A1519.24

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound derivatives is crucial for understanding their therapeutic potential. Studies indicate that these compounds may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, although specific data on toxicology remains limited.

Q & A

Q. How do structural modifications (e.g., fluorination) of the piperidine ring affect the compound’s selectivity in target vs. off-target interactions?

  • Methodological Answer : Synthesize analogs with fluorine substituents at C2/C3 positions and compare binding affinities via SPR or ITC. Off-target profiling using kinase panels (e.g., Eurofins) identifies selectivity shifts. Molecular dynamics simulations (e.g., GROMACS) analyze conformational stability and ligand-receptor hydrogen bonding patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminopiperidine-1-sulfonamide
Reactant of Route 2
4-Aminopiperidine-1-sulfonamide

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